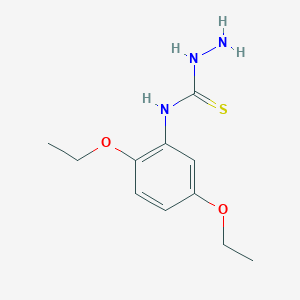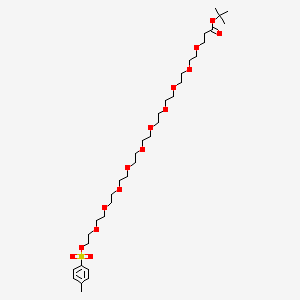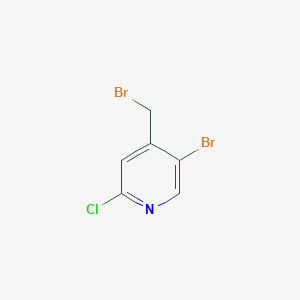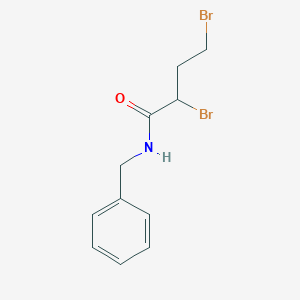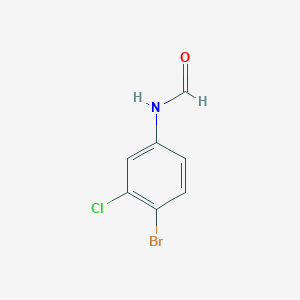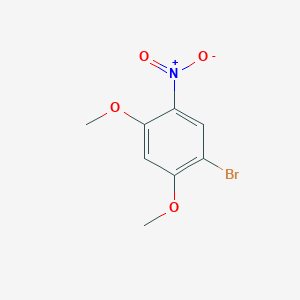
1-Bromo-2,4-dimethoxy-5-nitrobenzene
Overview
Description
1-Bromo-2,4-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-5-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides, amines, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: 1-Amino-2,4-dimethoxy-5-nitrobenzene.
Oxidation: 1-Bromo-2,4-dimethoxy-5-nitrobenzaldehyde or 1-Bromo-2,4-dimethoxy-5-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2,4-dimethoxy-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dimethoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and nitro group on the benzene ring make the compound highly reactive towards nucleophiles, facilitating the formation of various substituted derivatives. The methoxy groups enhance the electron density on the benzene ring, influencing the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
2-Bromo-4,5-dimethoxynitrobenzene: Another isomer with bromine and nitro groups at different positions.
4-Bromo-5-nitroveratrole: A related compound with similar functional groups but different overall structure.
Uniqueness: 1-Bromo-2,4-dimethoxy-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic environment on the benzene ring, making it a valuable intermediate in organic synthesis and a useful probe in scientific research .
Properties
IUPAC Name |
1-bromo-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUKWKZKRKWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
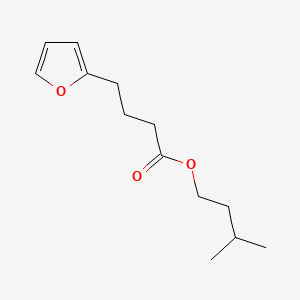
![5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole](/img/structure/B3284053.png)
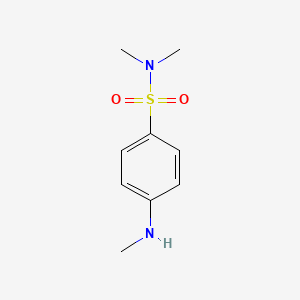

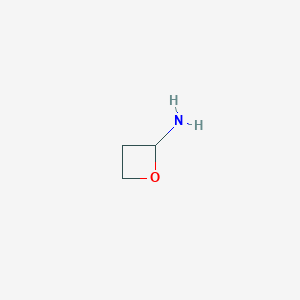
![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)
![4-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B3284090.png)
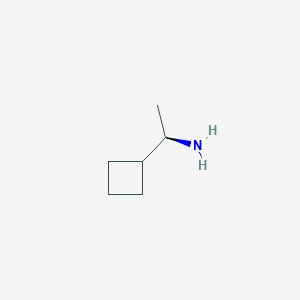
![(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3284100.png)
